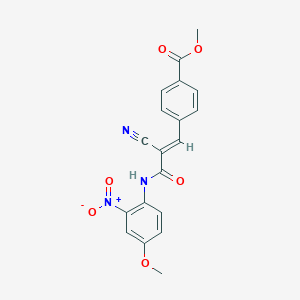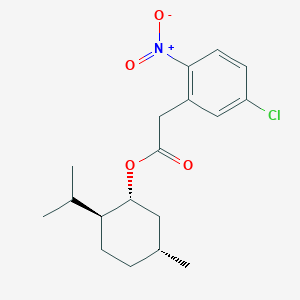
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione, also known as Adapromine, is a chemical compound with potential applications in scientific research. It belongs to the class of adamantane derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione has been found to have a range of scientific research applications, particularly in the field of neuroscience. It has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
Mecanismo De Acción
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione acts as an irreversible inhibitor of MAO enzymes, binding covalently to the active site and preventing the metabolism of neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition. This compound has been shown to be selective for MAO-B, which is primarily responsible for the metabolism of dopamine.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, particularly in the field of neuroscience. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a range of effects on behavior and cognition. This compound has been found to enhance learning and memory in animal models, as well as improve motor function and reduce symptoms of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione is its selectivity for MAO-B, which makes it a useful tool for studying the role of dopamine in behavior and cognition. Another advantage is its relatively simple synthesis method and high yields. However, one limitation is its irreversible inhibition of MAO enzymes, which can make it difficult to control the duration and extent of its effects. Another limitation is its potential toxicity, particularly at high doses.
Direcciones Futuras
There are several future directions for research on 1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione. One area of interest is its potential use in the treatment of Parkinson's disease, where it has been shown to improve motor function and reduce symptoms. Another area of interest is its potential use in the treatment of depression, where it has been shown to increase the levels of serotonin and norepinephrine in the brain. Additionally, this compound could be used as a tool for studying the role of dopamine in addiction and reward processing. Finally, further research is needed to explore the potential toxicity of this compound and to optimize its synthesis and dosing for scientific research purposes.
Métodos De Síntesis
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione can be synthesized through the reaction of 1-aminoadamantane with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with maleic anhydride to produce this compound. The synthesis method is relatively simple and has been optimized for high yields.
Propiedades
Fórmula molecular |
C19H20N2O2S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-phenyl-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C19H20N2O2S/c22-16-17(23)21(18(24)20(16)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2 |
Clave InChI |
GVIHDHCLWDSPAH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)N(C4=S)C5=CC=CC=C5 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)N(C4=S)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-chloro-5-ethoxy-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B307077.png)
![(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B307079.png)
![[5-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B307080.png)
![[2-chloro-4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B307081.png)
![5-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B307082.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B307085.png)
![3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2-cyano-N-{3-nitrophenyl}acrylamide](/img/structure/B307088.png)
![4-[5-(2-Cyano-3-{3-nitroanilino}-3-oxo-1-propenyl)-2-furyl]benzoic acid](/img/structure/B307089.png)

![2-cyano-N-{2-nitro-4-methoxyphenyl}-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B307092.png)

![N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide](/img/structure/B307095.png)
![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B307096.png)
![4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B307097.png)